5-(2-Chloroethyl)Oxindole
Overview
Description
5-(2-Chloroethyl)Oxindole is a chemical compound that belongs to the oxindole family, which is a significant class of heterocyclic compounds Oxindoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)Oxindole typically involves the reaction of isatins with chloroethylating agents. One common method includes the reaction of isatin with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)Oxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxindole derivatives.
Substitution: The 2-chloroethyl group can be substituted with other nucleophiles, leading to a variety of substituted oxindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-(2-Chloroethyl)Oxindole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)Oxindole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Oxindole: A closely related compound with similar chemical properties but lacking the 2-chloroethyl group.
5-Bromo-2-oxindole: Another derivative with a bromine atom instead of a chlorine atom.
5-(2-Bromoethyl)Oxindole: Similar to 5-(2-Chloroethyl)Oxindole but with a bromine atom in place of chlorine.
Uniqueness
This compound is unique due to the presence of the 2-chloroethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(2-chloroethyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-4-3-7-1-2-9-8(5-7)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXJIGZLXHQSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCCl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561900 | |
Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118306-76-6 | |
Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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